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Compound of Interest

Compound Name: Trovafloxacin (Standard)

Cat. No.: B114552 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and

chemical properties of the fluoroquinolone antibiotic, trovafloxacin. The information is presented

in a structured format to facilitate easy access and comparison for research and development

purposes. Detailed experimental protocols for the determination of key properties are provided,

along with visualizations of its signaling pathways and a general experimental workflow.

Core Physical and Chemical Properties
Trovafloxacin, a synthetic broad-spectrum antibacterial agent, is chemically known as (1α, 5α,

6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-

1,8-naphthyridine-3-carboxylic acid.[1] It is often used as its mesylate salt.[1][2] The

fundamental physicochemical properties of trovafloxacin are summarized in the tables below.
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Property Value Source

Appearance White to off-white powder [1][2]

Melting Point >195°C (decomposition) [3]

246°C (decomposition, as

hydrochloride salt)
[3][4]

253°-256°C (decomposition,

as mesylate salt)
[3][4]

Boiling Point (Predicted) 630.5 ± 55.0 °C [3]

Density (Predicted) 1.612 ± 0.06 g/cm³ [3]

Chemical and Pharmacokinetic Properties
Property Value Source

Molecular Formula C₂₀H₁₅F₃N₄O₃ (Parent) [2]

C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H

(Mesylate Salt)
[2][5][6]

Molecular Weight 416.36 g/mol (Parent) [2]

512.46 g/mol (Mesylate Salt) [1][2][5][6]

pKa 5.87 (Carboxylic Acid) [2]

8.09 (Amino Group) [2]

logP 0.31 [7]

Distribution Coefficient (pH

7.4)
0.52 [2]

Solubility
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Solvent Solubility Source

Water 23 g/L [2]

Water (at physiological pH) 15 mg/L [2]

Water (at 25 °C) 12.3 mg/L [7]

DMSO >10 mg/mL [6]

DMSO 4.17 mg/mL (10.02 mM)

DMSO Soluble to 100 mM [5]

Acetonitrile Slightly soluble [3]

Ethanol Sparingly soluble [7]

Methanol Freely soluble [7]

0.1N NaOH Freely soluble [7]

Phosphate Buffer (pH 7.4) Freely soluble [7]

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of trovafloxacin are

outlined below.

Melting Point Determination (Capillary Method)
The melting point of trovafloxacin can be determined using the capillary method with a digital

melting point apparatus.[7]

Sample Preparation: A small amount of the dry trovafloxacin powder is placed in a capillary

tube that is sealed at one end. The tube is tapped gently to ensure the powder is tightly

packed at the bottom.[8]

Apparatus Setup: The capillary tube is inserted into the heating block of the melting point

apparatus.[7]
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Heating and Observation: The temperature is gradually increased at a controlled rate,

typically 1 ± 0.5 °C/minute, starting from a temperature 5°C below the expected melting

point.[9]

Data Recording: The temperature at which the substance begins to melt and the temperature

at which it becomes completely liquid are recorded as the melting range.[8][9] For

trovafloxacin, which decomposes, the temperature at which decomposition is observed is

noted.[3][4]

Solubility Determination (Shake-Flask Method)
The equilibrium solubility of trovafloxacin in various solvents can be determined using the

saturation shake-flask method.[10]

Sample Preparation: An excess amount of solid trovafloxacin is added to a known volume of

the desired solvent (e.g., water, buffer, DMSO) in a sealed flask.[10]

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g.,

25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid

from the saturated solution.[10]

Quantification: The concentration of trovafloxacin in the clear supernatant is determined

using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance

Liquid Chromatography (HPLC).[7][10]

pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of trovafloxacin can be determined by potentiometric

titration.[2][11]

Solution Preparation: A solution of trovafloxacin of known concentration (e.g., 1 mM) is

prepared in a suitable solvent, often a binary mixture like methanol-water to ensure solubility.

The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[11][12]

Titration: The solution is placed in a thermostated vessel and titrated with a standardized

solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11][13]
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pH Measurement: The pH of the solution is monitored continuously using a calibrated pH

electrode as the titrant is added in small increments.[11][13]

Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa

values correspond to the pH at the half-equivalence points, which can be determined from

the inflection points of the curve (often by analyzing the first or second derivative of the

curve).[14]

UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of trovafloxacin and to determine

its wavelength of maximum absorbance (λmax).

Solution Preparation: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g.,

methanol, 0.1N NaOH, or a mixture of water, methanol, and acetonitrile).[7][15] A series of

standard solutions of varying concentrations are then prepared by diluting the stock solution.

[7]

Spectral Scan: The UV-Vis spectrum of a dilute solution of trovafloxacin is recorded over a

specific wavelength range (e.g., 190-400 nm) using the solvent as a blank to determine the

λmax.[15] For trovafloxacin, a λmax of approximately 275 nm has been reported for

detection in HPLC analysis.[16]

Quantitative Analysis: The absorbance of the standard solutions is measured at the

predetermined λmax. A calibration curve of absorbance versus concentration is plotted. The

concentration of an unknown sample can then be determined by measuring its absorbance

and interpolating from the calibration curve.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of trovafloxacin.[3][9]

Sample Preparation: A solution of trovafloxacin is prepared in a deuterated solvent, such as

DMSO-d₆.[3][17]

Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer.

Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments can
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be performed to aid in the assignment of signals.[3][17]

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in

the spectra are analyzed to confirm the connectivity of atoms and the overall structure of the

molecule.[9]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of trovafloxacin and to study its

fragmentation patterns.

Sample Preparation: A dilute solution of trovafloxacin is prepared in a volatile solvent

compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

[18]

Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable

technique, such as electrospray ionization (ESI).[4][18]

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass

analyzer. High-resolution mass spectrometry can provide a highly accurate molecular weight,

confirming the elemental composition.[4]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to fragment

the parent ion and analyze the resulting product ions, which provides information about the

structure of the molecule.[4]

Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathways
Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and

topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][7][19] In

addition to its antibacterial activity, trovafloxacin has been shown to interact with mammalian

cell signaling pathways, which is relevant to its adverse effect profile, particularly hepatotoxicity.

A key interaction is the potentiation of tumor necrosis factor-alpha (TNF-α)-induced

inflammatory signaling.

The following diagrams illustrate the proposed signaling pathways affected by trovafloxacin.
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Caption: Trovafloxacin's antibacterial mechanism of action.
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Caption: Trovafloxacin's interaction with the TNF-α signaling pathway.
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General Experimental Workflow
The following diagram outlines a general workflow for the characterization of the

physicochemical properties of a drug substance like trovafloxacin.
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Caption: General workflow for physicochemical characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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